molecular formula C14H17O3P B15065768 Diethyl naphthalen-1-ylphosphonate CAS No. 25944-75-6

Diethyl naphthalen-1-ylphosphonate

Cat. No.: B15065768
CAS No.: 25944-75-6
M. Wt: 264.26 g/mol
InChI Key: INXMOAKUGQVZPN-UHFFFAOYSA-N
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Description

Diethyl naphthalen-1-ylphosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C₁₄H₁₇O₃P, and it has a molecular weight of 264.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl naphthalen-1-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of naphthalen-1-ol with diethyl phosphite in the presence of a catalyst such as palladium acetate. The reaction typically occurs under microwave irradiation at elevated temperatures (around 100°C) for a short duration (approximately 30 minutes) .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl naphthalen-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

Diethyl naphthalen-1-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl naphthalen-1-ylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Uniqueness: Diethyl naphthalen-1-ylphosphonate is unique due to the presence of both a naphthalene ring and a phosphonate group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

CAS No.

25944-75-6

Molecular Formula

C14H17O3P

Molecular Weight

264.26 g/mol

IUPAC Name

1-diethoxyphosphorylnaphthalene

InChI

InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

INXMOAKUGQVZPN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC2=CC=CC=C21)OCC

Origin of Product

United States

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